molecular formula C15H14N4O6S2 B13408102 7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid

7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid

Cat. No.: B13408102
M. Wt: 410.4 g/mol
InChI Key: UNJFKXSSGBWRBZ-MMRZKYIESA-N
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Description

Ceftibuten is a third-generation cephalosporin antibiotic that is commonly used to treat various bacterial infections. It is an orally administered agent available in capsule or oral suspension forms. Ceftibuten is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of respiratory tract infections, urinary tract infections, and gastrointestinal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ceftibuten involves several key steps. One method includes the reaction of cefaclor nucleus with methyltetrahydrofuran and magnesium powder in a reactor. The reaction continues until the magnesium powder disappears. Distilled water is then added, and the mixture is stirred and allowed to stand for layering. The organic layer is separated and dried using anhydrous magnesium sulfate. After filtering, D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added, and the reaction is carried out at a specific temperature for a certain time. The reaction is then filtered to remove the weak basic ion exchange resin, and hydrolysis is performed to obtain ceftibuten .

Industrial Production Methods

Industrial production of ceftibuten follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of advanced reactors and precise control of reaction conditions to ensure high yield and purity. The use of ion exchange resins and specific solvents helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ceftibuten undergoes various chemical reactions, including:

    Oxidation: Ceftibuten can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert ceftibuten into its reduced forms.

    Substitution: Ceftibuten can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of ceftibuten, which may have different pharmacological properties and applications .

Scientific Research Applications

Ceftibuten has a wide range of scientific research applications:

Properties

Molecular Formula

C15H14N4O6S2

Molecular Weight

410.4 g/mol

IUPAC Name

(6R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10?,13-/m1/s1

InChI Key

UNJFKXSSGBWRBZ-MMRZKYIESA-N

Isomeric SMILES

C1C=C(N2[C@H](S1)C(C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O

Origin of Product

United States

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